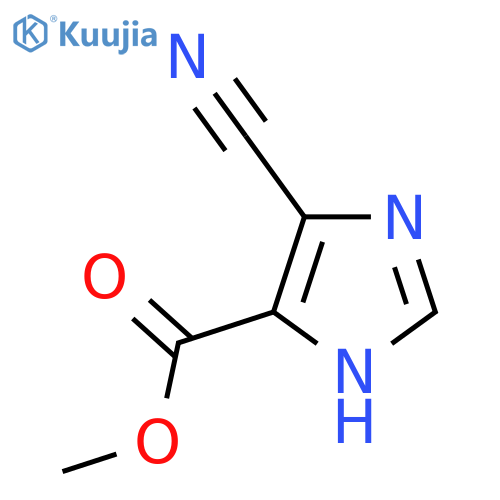

Cas no 59253-71-3 (methyl 5-cyano-1H-imidazole-4-carboxylate)

59253-71-3 structure

商品名:methyl 5-cyano-1H-imidazole-4-carboxylate

methyl 5-cyano-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI)

- methyl 4-cyano-1H-imidazole-5-carboxylate

- methyl 5-cyano-1H-imidazole-4-carboxylate

- WFHXHWSOSWTZSL-UHFFFAOYSA-N

- 1H-IMIDAZOLE-4-CARBOXYLIC ACID, 5-CYANO-, METHYL ESTER

- ZB1089

- Methyl 4-cyano-1H-imidazole-5-carboxylate #

- Imidazole-5-carboxylic acid, 4-cyano-, methyl ester

- 5-CYANO-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER

-

- MDL: MFCD13174760

- インチ: 1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)

- InChIKey: WFHXHWSOSWTZSL-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=C(C#N)N=CN1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 207

- トポロジー分子極性表面積: 78.8

methyl 5-cyano-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310197-10.0g |

methyl 5-cyano-1H-imidazole-4-carboxylate |

59253-71-3 | 95% | 10g |

$5283.0 | 2023-05-23 | |

| Enamine | EN300-310197-1g |

methyl 5-cyano-1H-imidazole-4-carboxylate |

59253-71-3 | 95% | 1g |

$1229.0 | 2023-09-05 | |

| Enamine | EN300-310197-0.1g |

methyl 5-cyano-1H-imidazole-4-carboxylate |

59253-71-3 | 95% | 0.1g |

$426.0 | 2023-09-05 | |

| Enamine | EN300-310197-0.5g |

methyl 5-cyano-1H-imidazole-4-carboxylate |

59253-71-3 | 95% | 0.5g |

$959.0 | 2023-09-05 | |

| Aaron | AR00EXVM-1g |

1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |

59253-71-3 | 95% | 1g |

$1715.00 | 2025-02-14 | |

| Aaron | AR00EXVM-10g |

1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |

59253-71-3 | 95% | 10g |

$7290.00 | 2023-12-15 | |

| 1PlusChem | 1P00EXNA-10g |

1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |

59253-71-3 | 95% | 10g |

$6592.00 | 2023-12-16 | |

| Aaron | AR00EXVM-100mg |

1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |

59253-71-3 | 95% | 100mg |

$611.00 | 2025-02-14 | |

| Aaron | AR00EXVM-250mg |

1H-Imidazole-4-carboxylicacid,5-cyano-,methylester(9CI) |

59253-71-3 | 95% | 250mg |

$860.00 | 2025-02-14 | |

| Enamine | EN300-310197-2.5g |

methyl 5-cyano-1H-imidazole-4-carboxylate |

59253-71-3 | 95% | 2.5g |

$2408.0 | 2023-09-05 |

methyl 5-cyano-1H-imidazole-4-carboxylate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

59253-71-3 (methyl 5-cyano-1H-imidazole-4-carboxylate) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量